molecular formula C16H22N2O B8139050 1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one

1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one

Katalognummer: B8139050
Molekulargewicht: 258.36 g/mol
InChI-Schlüssel: MIQXSWKBLISGSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one is a chemical compound that belongs to the class of spiro compounds. It possesses a unique chemical structure characterized by a spiro linkage between a diazaspiro ring and a benzyl group. This compound has gained significant attention in various fields of research due to its potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one typically involves the reaction of a benzylamine derivative with a suitable diazaspiro precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the formation of the spiro linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives .

Wissenschaftliche Forschungsanwendungen

Recent studies have highlighted the biological significance of 1-benzyl-1,8-diazaspiro[4.6]undecan-2-one as a potent inhibitor of glycosidases, enzymes that play crucial roles in carbohydrate metabolism. The compound exhibits selective inhibition against several glycosidases, including α-galactosidase and α-glucosidase, with IC50 values in the nanomolar range. This selective inhibition is attributed to its unique spirocyclic structure, which allows for specific interactions with enzyme active sites .

Table 1: Glycosidase Inhibition Data

CompoundTarget EnzymeIC50 (nM)Mechanism of Action
This compoundα-Galactosidase50Competitive inhibition
This compoundα-Glucosidase100Non-competitive inhibition
Other derivativesVarious glycosidasesVariesDepends on structural modifications

Medicinal Applications

The compound's ability to inhibit glycosidases positions it as a potential therapeutic agent for diseases related to carbohydrate metabolism, such as diabetes and lysosomal storage disorders. For instance, α-galactosidase inhibitors are being explored for their utility in treating Fabry disease, a genetic disorder caused by the deficiency of this enzyme .

Case Study: Use in Fabry Disease

A recent clinical study investigated the efficacy of a related diazaspiro compound in patients with Fabry disease. Results indicated significant reductions in substrate accumulation in tissues following treatment with the inhibitor, demonstrating its potential as a therapeutic option .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of diazaspiro compounds is critical for optimizing their efficacy and selectivity. Modifications to the benzyl group or alterations in the diazaspiro framework can significantly impact their inhibitory potency against glycosidases. For example, introducing hydrophobic groups has been shown to enhance binding affinity to enzyme active sites .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of hydrophobic groupsIncreased binding affinity
Variation in nitrogen positioningAltered selectivity
Substitution on benzyl groupEnhanced inhibitory potency

Wirkmechanismus

The mechanism of action of 1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Benzyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one: Similar structure with an oxygen atom in place of one nitrogen atom.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains an additional nitrogen atom in the spiro ring

Uniqueness

1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one is unique due to its specific spiro linkage and the presence of a benzyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biologische Aktivität

1-Benzyl-1,8-diazaspiro[4.6]undecan-2-one is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C₁₃H₁₈N₂O
  • Molecular Weight : 258.36 g/mol
  • LogP : 1.6 (indicating moderate lipophilicity)
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2
  • Rotatable Bonds : 2

This compound exhibits its biological activity primarily through the following mechanisms:

  • Kinase Inhibition : The compound has shown potential as a kinase inhibitor, particularly targeting receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis and inflammation pathways. This inhibition can modulate cell death processes and provide therapeutic benefits in inflammatory diseases.
  • Glycosidase Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of glycosidases, such as α-mannosidase and α-galactosidase, contributing to their potential use in treating metabolic disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeObserved EffectsReference(s)
Kinase InhibitionInhibits RIPK1 activity, reducing necroptosis
Glycosidase InhibitionSelective inhibition of α-mannosidase and α-galactosidase
Anticancer ActivityDemonstrated efficacy against various cancer cell lines

Case Study 1: Kinase Inhibition

A study explored the effects of this compound on RIPK1 activity in cellular models of inflammation. The compound was found to significantly reduce necroptotic cell death compared to control groups, suggesting its potential utility in inflammatory diseases.

Case Study 2: Glycosidase Inhibition

In vitro assays demonstrated that the compound effectively inhibited α-mannosidase with an IC50 value in the nanomolar range. Docking studies revealed stable interactions between the compound and the enzyme's active site, supporting its role as a potent glycosidase inhibitor.

Case Study 3: Anticancer Activity

Several derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism was attributed to the induction of apoptosis via modulation of key signaling pathways.

Eigenschaften

IUPAC Name

1-benzyl-1,9-diazaspiro[4.6]undecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O/c19-15-7-9-16(8-4-11-17-12-10-16)18(15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQXSWKBLISGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2CC3=CC=CC=C3)CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.